![molecular formula C21H19ClN4OS3 B12024746 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

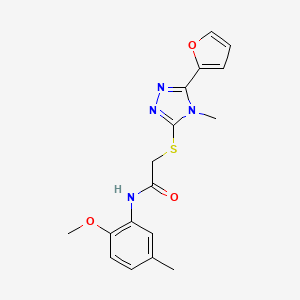

2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid ist eine komplexe organische Verbindung, die einen Thiadiazolring, eine Chlorbenzylgruppe und eine Acetohydrazid-Einheit aufweist

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid umfasst in der Regel mehrere Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff unter basischen Bedingungen synthetisiert werden, gefolgt von einer Cyclisierung.

Einführung der Chlorbenzylgruppe: Die Chlorbenzylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Chlorbenzylchlorid und einem geeigneten Nucleophil eingeführt werden.

Bildung der Acetohydrazid-Einheit: Die Acetohydrazid-Einheit kann durch Reaktion von Hydrazinhydrat mit einem geeigneten Säurechlorid synthetisiert werden.

Schlusskopplungsreaktion: Die endgültige Verbindung wird durch Kopplung des Thiadiazolderivats mit dem Acetohydraziderivat unter geeigneten Bedingungen erhalten, z. B. unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Schwefelatomen im Thiadiazolring.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe in der Acetohydrazid-Einheit auftreten.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorbenzylgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Oxidation der Schwefelatome kann zu Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktion der Carbonylgruppe kann zu Alkoholen führen.

Substitution: Substitution an der Chlorbenzylgruppe kann zu verschiedenen Derivaten führen, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

In der biologischen Forschung könnte diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht werden. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren könnte.

Medizin

In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden. Das Vorhandensein des Thiadiazolrings und der Acetohydrazid-Einheit deutet darauf hin, dass sie antimikrobielle, krebshemmende oder entzündungshemmende Wirkungen haben könnte.

Industrie

In industriellen Anwendungen könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und möglicherweise deren Aktivität hemmen oder ihre Funktion modulieren. Der Thiadiazolring und die Acetohydrazid-Einheit könnten eine Schlüsselrolle bei diesen Interaktionen spielen, möglicherweise durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen oder kovalente Bindungen.

Wirkmechanismus

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiadiazole ring and the acetohydrazide moiety could play key roles in these interactions, possibly through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-((4-Chlorbenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazol

- 2-[(4-Chlorbenzyl)sulfanyl]-5-(2-furyl)-1,3,4-oxadiazol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-({5-[(4-Chlorbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazid aufgrund des Vorhandenseins sowohl des Thiadiazolrings als auch der Acetohydrazid-Einheit einzigartig

Eigenschaften

Molekularformel |

C21H19ClN4OS3 |

|---|---|

Molekulargewicht |

475.1 g/mol |

IUPAC-Name |

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C21H19ClN4OS3/c1-15(11-16-5-3-2-4-6-16)12-23-24-19(27)14-29-21-26-25-20(30-21)28-13-17-7-9-18(22)10-8-17/h2-12H,13-14H2,1H3,(H,24,27)/b15-11+,23-12+ |

InChI-Schlüssel |

NVHPPUDORORFSI-CYYVMCAHSA-N |

Isomerische SMILES |

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |

Kanonische SMILES |

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024691.png)

![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)

![5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)

![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024719.png)

![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)

![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)